molecular formula C7H6F2N2O2 B6354380 Methyl 5-(difluoromethyl)pyrazine-2-carboxylate CAS No. 2112654-87-0

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6354380
CAS No.: 2112654-87-0
M. Wt: 188.13 g/mol
InChI Key: SYGUENFPBZOVOQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles as Advanced Synthetic Intermediates

Fluorinated heterocycles are a cornerstone of contemporary medicinal and agricultural chemistry. The introduction of fluorine atoms into a heterocyclic scaffold can profoundly influence a molecule's physicochemical and biological properties. sigmaaldrich.com Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. sigmaaldrich.com These attributes make fluorinated heterocycles highly valuable as advanced synthetic intermediates in the quest for more effective and safer drugs and crop protection agents.

The Pyrazine (B50134) Core as a Versatile Scaffold in Chemical Transformations

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a versatile scaffold found in a wide array of natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov Its unique electronic properties and the presence of multiple reaction sites allow for a diverse range of chemical transformations, making it an ideal building block in organic synthesis. researchgate.net The pyrazine moiety is a key component in several approved drugs, highlighting its importance in pharmaceutical development. nih.gov

Strategic Importance of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate in Synthetic Methodologies

This compound stands out as a strategically important building block due to the synergistic combination of a reactive pyrazine core, a synthetically useful methyl ester, and a property-modulating difluoromethyl group. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds and altering the acidity of neighboring functionalities. This trifecta of functional groups provides synthetic chemists with a powerful tool to introduce the fluorinated pyrazine motif into larger, more complex molecules, thereby accessing novel chemical space with the potential for enhanced biological activity. Its role as a key intermediate in the synthesis of various active ingredients in the pharmaceutical and agrochemical industries underscores its strategic importance. myskinrecipes.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 2112654-87-0
Molecular Formula C₇H₆F₂N₂O₂
Molecular Weight 188.13 g/mol
Appearance (Predicted) Solid
Boiling Point (Predicted for the corresponding carboxylic acid) 319.8°C at 760 mmHg

Synthesis and Reactivity

Synthesis of this compound

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed literature, its synthesis can be logically inferred from standard organic chemistry transformations. The most probable synthetic route involves the esterification of its corresponding carboxylic acid, 5-(difluoromethyl)pyrazine-2-carboxylic acid.

Common methods for such an esterification include:

Fischer-Speier Esterification: Reacting 5-(difluoromethyl)pyrazine-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.com

Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to yield the methyl ester. commonorganicchemistry.com

Use of Methylating Agents: Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can effectively convert carboxylic acids to their methyl esters under mild conditions. commonorganicchemistry.comlibretexts.org Another option is the use of dimethyl sulfate. commonorganicchemistry.com

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The pyrazine ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing carboxylate and difluoromethyl groups. The methyl ester is susceptible to hydrolysis back to the carboxylic acid under both acidic and basic conditions. It can also be converted to amides by reacting with amines, a common transformation in the synthesis of bioactive molecules. The difluoromethyl group is generally stable under many reaction conditions but can influence the reactivity of the pyrazine ring.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following are predicted values and key features that would be expected in the spectra of this compound, based on the analysis of similar structures.

¹H NMR

In a ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the pyrazine ring, the methyl protons of the ester, and the proton of the difluoromethyl group. The aromatic protons would likely appear as doublets or singlets in the downfield region (typically δ 8.5-9.5 ppm). The methyl protons would be a singlet at around δ 4.0 ppm. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms, likely in the region of δ 6.5-7.5 ppm.

¹³C NMR

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbon of the carbonyl group in the ester would be found significantly downfield (around δ 160-170 ppm). The aromatic carbons of the pyrazine ring would resonate in the region of δ 140-160 ppm. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the fluorine atoms, and the methyl carbon of the ester would be observed in the upfield region (around δ 53 ppm).

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (188.13). Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 157, and potentially the loss of the entire ester group.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. myskinrecipes.com

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

The strategic placement of the difluoromethyl group and the methyl ester on the pyrazine scaffold makes this compound an ideal starting material for the construction of novel drug candidates and agrochemicals. The ester functionality provides a convenient handle for elaboration into amides, hydrazides, and other functional groups, which are common pharmacophores. The fluorinated pyrazine core can be incorporated into larger molecular frameworks to enhance their biological activity and pharmacokinetic properties. Its utility lies in its ability to introduce a key structural motif that is often associated with desirable biological effects. myskinrecipes.com

Synthetic Methodologies for this compound and Related Precursors

The synthesis of this compound, a significant compound in medicinal chemistry, involves a multi-step process that requires careful consideration of pyrazine ring formation, introduction of the difluoromethyl group, and final esterification. This article delineates the key synthetic strategies for constructing this molecule and its precursors, focusing on established and innovative chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(difluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUENFPBZOVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of Methyl 5 Difluoromethyl Pyrazine 2 Carboxylate

Transformations Involving the Ester Functionality

The ester group in Methyl 5-(difluoromethyl)pyrazine-2-carboxylate is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-(difluoromethyl)pyrazine-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide in an aqueous medium. This process is analogous to the hydrolysis of similar compounds like methyl 5-chloropyrazine-2-carboxylate, which can be efficiently converted to 5-chloropyrazine-2-carboxylic acid. jocpr.com The resulting carboxylic acid is a crucial intermediate in the synthesis of various biologically active molecules. google.comgoogle.com

Table 1: Representative Conditions for Hydrolysis of a Related Pyrazine (B50134) Ester

Starting MaterialReagents and ConditionsProductYieldReference
Methyl 5-chloropyrazine-2-carboxylateLiOH, Water5-chloropyrazine-2-carboxylic acidHigh jocpr.com

Transesterification Processes.

While specific examples for this compound are not extensively documented, transesterification is a common reaction for esters. This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to yield a different ester. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Amidation and Hydrazide Formation.

The methyl ester of 5-(difluoromethyl)pyrazine-2-carboxylic acid can be readily converted into amides and hydrazides, which are important synthons in medicinal chemistry.

Amidation: The direct reaction of the ester with an amine to form an amide is a feasible process, often requiring elevated temperatures or the use of catalysts. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. This two-step process is often more efficient and provides higher yields of the desired amide. The resulting 5-(difluoromethyl)pyrazine-2-carboxamides are structural motifs in compounds with potential therapeutic applications, such as BACE1 inhibitors. google.comgoogle.com

Hydrazide Formation: The reaction of this compound with hydrazine hydrate is expected to proceed efficiently to form the corresponding carbohydrazide. This transformation is well-documented for analogous compounds like methyl 5-methylpyrazine-2-carboxylate. The resulting hydrazide can be further reacted with various carbonyl compounds to generate a library of hydrazone derivatives. researchgate.net

Table 2: Example of Hydrazide Formation from a Related Pyrazine Ester

Starting MaterialReagents and ConditionsProductReference
Methyl 5-methylpyrazine-2-carboxylateHydrazine hydrate5-methylpyrazine-2-carbohydrazide researchgate.net

Reactivity at the Pyrazine Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system. This electronic characteristic, further enhanced by the electron-withdrawing difluoromethyl group, dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitutions on the Pyrazine Core.

The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution reactions. The nitrogen atoms in the ring and the difluoromethyl group both withdraw electron density from the aromatic system, deactivating it towards attack by electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are typically not facile under standard conditions.

Nucleophilic Aromatic Substitutions and Cross-Coupling Reactions.

In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNA r). youtube.com For such reactions to occur on the pyrazine core of this compound, a suitable leaving group, such as a halogen, would need to be present on the ring.

If a halogen atom were introduced at the 3- or 6-position of the pyrazine ring, it would be susceptible to displacement by various nucleophiles. The rate of these substitution reactions is enhanced by the presence of the electron-withdrawing difluoromethyl and carboxylate groups.

Furthermore, halogenated derivatives of this compound would be excellent candidates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.com These reactions provide a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine ring.

Table 3: Examples of Suzuki Cross-Coupling Reactions on Halogenated Pyrazines

Pyrazine SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
2,5-dibromo-3,6-dimethylpyrazine2-methoxybenzeneboronic acidPd(PPh₃)₄2-bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine76% rsc.org
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideVarious aryl/heteroaryl boronic acids/pinacol estersPd(PPh₃)₄, K₃PO₄5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37-72% mdpi.com

Functionalization of Remote Pyrazine Positions

The pyrazine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of two strongly electron-withdrawing groups: the methoxycarbonyl group at the C-2 position and the difluoromethyl group at the C-5 position. This electronic profile renders the pyrazine nucleus generally resistant to classical electrophilic aromatic substitution. Instead, the remote positions, C-3 and C-6, are more susceptible to nucleophilic attack or reactions proceeding through radical intermediates.

Direct C-H functionalization of pyrazine derivatives often requires specific activation strategies due to the inherent low reactivity of the C-H bonds. For 2,5-disubstituted pyrazines like the title compound, the regioselectivity of further substitution is governed by the electronic and steric influence of the existing groups. Both the methyl ester and the difluoromethyl group deactivate the ring towards electrophiles and direct incoming nucleophiles.

While specific studies on the functionalization of remote positions of this compound are not extensively documented, general principles of pyrazine chemistry suggest that nucleophilic aromatic substitution (SNAr) could be a viable pathway if a suitable leaving group were present at the C-3 or C-6 position. More likely, functionalization would proceed via deprotonation using a strong base, followed by quenching with an electrophile. researchgate.net The acidity of the ring protons at C-3 and C-6 would be enhanced by the adjacent electron-withdrawing nitrogen atoms and the substituents, making them potential sites for metallation.

Radical substitution reactions are also a known method for the functionalization of electron-deficient heterocycles. rsc.orgnih.gov Reactions involving radical species could potentially lead to substitution at the C-3 and C-6 positions, with the regioselectivity being influenced by the stability of the resulting radical intermediate.

Table 1: Potential Functionalization Reactions at Remote Pyrazine Positions

Reaction TypeReagents/ConditionsPotential Outcome at C-3/C-6Notes
Deprotonation-Electrophilic QuenchStrong base (e.g., LDA, LTMP), then Electrophile (e.g., I₂, Aldehydes)Introduction of various functional groupsRegioselectivity would depend on the relative acidity of C-3 vs. C-6 protons.
Radical SubstitutionRadical initiator, Radical source (e.g., alkyl radicals)Alkylation or other radical additionsSelectivity can be complex and may yield isomeric mixtures.
Nucleophilic Aromatic SubstitutionNucleophileSubstitution of a leaving groupRequires a precursor with a suitable leaving group at C-3 or C-6.

Chemical Behavior of the Difluoromethyl Group

The difluoromethyl (CF₂H) group imparts unique chemical properties to the molecule, influencing its stability, reactivity, and potential for further chemical modification.

Stability and Reactive Profiles of the CF₂H Moiety

The difluoromethyl group is generally considered a stable functional group under a wide range of synthetic conditions. The presence of two electron-withdrawing fluorine atoms polarizes the C-H bond, making the hydrogen atom weakly acidic. This acidity is a key feature of its reactive profile.

The CF₂H group is a notable hydrogen bond donor, a characteristic that allows it to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry contexts. This property arises from the polarization of the C-H bond.

While stable, the CF₂H group is not entirely inert. Under strongly basic conditions, the proton can be abstracted to generate a difluoromethyl anion intermediate. This nucleophilic species can then participate in further reactions. The stability of the CF₂H group is also evident in the numerous synthetic methods developed for its installation on heterocyclic rings, which often involve robust reaction conditions that the group must withstand. rsc.orgresearchgate.net

Derivatization and Further Transformations of the Difluoromethyl Group

The primary route for the derivatization of the difluoromethyl group involves the deprotonation of the acidic proton to form a nucleophilic intermediate. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl carbon.

Recent research has shown that N-heterocycles can undergo dearomative difluoromethylation, highlighting a reactive pathway that involves the CF₂H moiety. chemrxiv.org Although this typically involves the introduction of the group, it provides insight into its potential reactivity. For instance, the formation of an N-difluoromethylated salt as an intermediate suggests that the group can be involved in dynamic processes. chemrxiv.org

Further transformations could potentially involve the conversion of the CF₂H group into other functionalities. For example, under certain conditions, it might be possible to replace the hydrogen atom with other groups or to transform the entire CF₂H unit. However, the high strength of the C-F bonds makes transformations that involve their cleavage challenging.

Table 2: Potential Transformations of the Difluoromethyl Group

Reaction TypeReagents/ConditionsPotential ProductNotes
Deprotonation-AlkylationStrong base, Alkyl halideAr-CF₂-RExtends the carbon chain at the difluoromethyl position.
Dearomatizing N-difluoromethylationBromo(difluoro)acetic acid, K₂CO₃N-difluoromethylated dearomatized productThis reaction typically introduces the CF₂H group but indicates its potential involvement in ring transformations. chemrxiv.org
HydrodefluorinationReducing agentsAr-CH₂F or Ar-CH₃Would require harsh conditions to cleave the strong C-F bonds.

Applications in Advanced Organic Synthesis

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate as a Key Building Block for Complex Architectures

The pyrazine (B50134) moiety itself is recognized as a fundamental building block for creating sophisticated molecular architectures. nih.govscispace.com The planar nature of the pyrazine ring, a characteristic shared by its derivatives, allows for predictable spatial arrangements in larger structures. researchgate.netnih.govscienceopen.com In this context, this compound serves as a bifunctional linker. The nitrogen atoms of the pyrazine ring can coordinate with metal ions, enabling the construction of coordination polymers and other complex supramolecular structures. nih.govnih.gov

The presence of the ester and difluoromethyl groups adds further dimensions to its role as a building block. These groups can be chemically modified in subsequent steps, allowing the initial pyrazine-based framework to be elaborated into more complex and functional systems. This strategy is central to the "molecular library approach," where well-defined building blocks are used to predictably generate complex assemblies, such as molecular boxes. nih.govscispace.com The pyrazine core acts as a rigid connector, while the peripheral groups provide opportunities for secondary functionalization, making compounds like this compound instrumental in designing and synthesizing novel materials and complex molecular systems.

Precursor to Diversely Substituted Fluorinated Heterocyclic Scaffolds

The introduction of fluorine-containing groups, such as the difluoromethyl moiety, is a critical strategy in medicinal and agrochemical research, as it can significantly alter a molecule's physicochemical and biological properties. nih.gov this compound is an important precursor for a wide array of diversely substituted fluorinated heterocyclic scaffolds. nih.govrsc.org The difluoromethyl group is considered an "emergent fluorinated substituent" (EFS), and there is high interest in developing efficient methods for its incorporation into heterocyclic systems. nih.gov

Synthetic chemists can leverage the existing functional groups on the molecule to build new rings or add substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other transformations. researchgate.net The nitrogen atoms in the pyrazine ring can be quaternized or directed for metal-catalyzed functionalization of the ring's C-H bonds. researchgate.net Furthermore, the entire molecule can be used in cycloaddition reactions to form more complex polycyclic systems. rsc.org For instance, fluorinated building blocks are often used in cyclization reactions with reagents like hydrazines to produce various fluorinated pyrazoles, a motif found in many successful agrochemicals. nih.govdntb.gov.ua The versatility of this compound allows chemists to access a broad range of novel fluorinated heterocycles that would be difficult to synthesize otherwise.

Utilization in the Construction of Specific Pyrazine-Containing Targets

The pyrazine-2-carboxylic acid framework is a key structural component in numerous biologically active compounds, including pharmaceuticals and agrochemicals. google.comtechnoarete.org Consequently, this compound and its close analogs serve as crucial intermediates in the synthesis of these high-value targets.

One of the most significant applications is in the agrochemical industry. The 3-(difluoromethyl)pyrazole carboxamide motif is central to a new generation of top-selling succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov The synthesis of key intermediates for these fungicides, such as Bixafen®, relies on fluorinated building blocks that are structurally related to this compound. nih.gov In medicinal chemistry, the pyrazine core is found in drugs developed for various therapeutic areas. For example, derivatives of pyrazine carboxamides have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) for cancer therapy. nih.gov Similarly, complex pyrazine-based molecules have been developed as allosteric inhibitors of the SHP2 protein, another important target in oncology. mdpi.com The pyrazine scaffold also forms the core of drugs like Acipimox, an antilipemic agent. technoarete.org

Target Compound ClassTherapeutic/Application AreaRole of the Pyrazine Building BlockReference
SDHI Fungicides (e.g., Bixafen)AgrochemicalForms the core of the 3-(difluoromethyl)pyrazole carboxamide pharmacophore. nih.gov
FGFR InhibitorsOncologyServes as the central scaffold for 3-amino-pyrazine-2-carboxamide derivatives. nih.gov
SHP2 InhibitorsOncologyActs as the core structure for designing novel allosteric inhibitors. mdpi.com
Glipizide / AcipimoxAntidiabetic / AntilipemicThe 5-methylpyrazine-2-carboxylic acid precursor is a key intermediate. google.comtechnoarete.org

Contributions to the Development of Novel Synthetic Methodologies

The functionalization of electron-deficient heterocyclic rings like pyrazine presents unique challenges, and the development of methodologies to address this has been an area of intense research. This compound and similar pyrazine derivatives have served as important substrates in the advancement of modern synthetic methods, particularly in transition-metal-catalyzed cross-coupling reactions. rsc.org

These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, enabling the rapid construction of complex molecular libraries. Key methodologies that have been applied to pyrazine systems include:

Suzuki Coupling: This palladium-catalyzed reaction couples pyrazinyl halides or triflates with boronic acids to form C-C bonds, attaching new aryl or heteroaryl groups to the pyrazine core. researchgate.netrsc.orgmdpi.com Microwave irradiation has been shown to be highly effective in accelerating these reactions. rsc.org

Stille Coupling: This reaction uses organostannanes as coupling partners with pyrazinyl halides, also catalyzed by palladium, to create C-C bonds. It has been employed to synthesize bihetaryl compounds and polymers containing pyrazine units. rsc.org

Buchwald-Hartwig Amination: A palladium-catalyzed method to form C-N bonds, allowing for the direct amination of the pyrazine ring. This has been used to synthesize novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.gov

Direct Arylation: In some cases, C-H bonds on the pyrazine ring can be directly functionalized without prior conversion to a halide. This includes transition-metal-free methods promoted by a strong base, as well as palladium-catalyzed C-H activation protocols. acs.orgnih.gov

The use of pyrazine substrates in these studies has not only provided access to novel compounds but has also helped to refine and expand the scope of these powerful synthetic tools, demonstrating their applicability to electron-deficient heterocyclic systems.

MethodologyCatalyst/Reagent ExampleBond FormedSignificance for Pyrazine ChemistryReference
Suzuki CouplingPd(PPh₃)₄, K₃PO₄C(sp²)-C(sp²)Attaches diverse aryl/heteroaryl groups to the pyrazine ring. rsc.orgmdpi.com
Stille CouplingPd(PPh₃)₂Cl₂–CuIC(sp²)-C(sp²)Used for synthesizing bihetaryl compounds and pyrazine-containing polymers. rsc.org
Buchwald-Hartwig AminationPd catalyst, ligandC(sp²)-NEnables direct introduction of amino groups onto the pyrazine core. nih.gov
Direct C-H ArylationKOtBu (metal-free) or Pd(II) (catalyzed)C(sp²)-C(sp²)Allows functionalization without pre-functionalized halides, improving atom economy. acs.orgnih.gov

Mechanistic and Theoretical Investigations

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as an indispensable tool for elucidating the complex pathways of chemical reactions. By modeling molecules and their interactions in silico, researchers can predict reaction outcomes, identify transient intermediates, and understand the energetic factors that govern chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic molecules. nih.govresearchgate.net DFT calculations can be employed to map out the potential energy surface of a reaction involving Methyl 5-(difluoromethyl)pyrazine-2-carboxylate, thereby identifying the most plausible reaction pathways. For instance, in studying the synthesis of pyrazine (B50134) derivatives, DFT can be used to model the geometric optimization of reactants, intermediates, and products. semanticscholar.org The theory allows for the calculation of various quantum chemical parameters, such as Frontier Molecular Orbitals (FMOs), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net By calculating the energies of all species along a proposed reaction coordinate, a detailed profile of the reaction pathway can be constructed, revealing whether a reaction is likely to proceed via a concerted or stepwise mechanism. pku.edu.cn

A key aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate that separates reactants from products. nih.gov DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting structures. pku.edu.cn The analysis of the transition state provides the activation energy, which is the energetic barrier that must be overcome for the reaction to occur, thus determining the reaction rate.

The collection of all possible states (reactants, intermediates, transition states, and products) and the energetic relationships between them constitutes the reaction's energy landscape. nih.gov For a reaction involving this compound, the energy landscape would be a multi-dimensional surface where the valleys represent stable or metastable species and the saddle points represent transition states. nih.gov Mapping this landscape reveals the thermodynamics and kinetics of the reaction, such as whether the reaction is exothermic or endothermic and which pathway is kinetically favored. pku.edu.cn For complex reactions, multiple competing pathways may exist, and computational analysis of the complete energy landscape is essential to predict the major product. pku.edu.cn

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Advanced computational techniques provide deep insights into the electronic structure and the nature of chemical bonds within this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.compreprints.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different potential values are represented by different colors: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal regions of high electron density (negative potential) around the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms, particularly those on the difluoromethyl group, would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Illustrative MEP Map Analysis
Molecular RegionExpected Electrostatic PotentialColor on MEP MapPredicted Reactivity
Pyrazine Nitrogen AtomsNegativeRed/YellowSite for electrophilic attack, hydrogen bond acceptor
Carbonyl OxygenNegativeRedSite for electrophilic attack, hydrogen bond acceptor
Difluoromethyl HydrogensPositiveBlueSite for nucleophilic attack
Aromatic Ring HydrogensSlightly PositiveGreen/Light BlueLess reactive site

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structure concepts. wisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the pyrazine ring or the stabilization energy associated with interactions between the pyrazine π-system and the carboxylate group. The output typically includes information on hybridization, orbital occupancy, and the energy of donor-acceptor interactions. joaquinbarroso.com

Illustrative NBO Analysis for Key Interactions
Donor NBOAcceptor NBOInteraction TypeEstimated Stabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)n → π~15-25
π(C2-C3)π(N4-C5)π → π~10-20
σ(C-H) of CHF2σ(C-F)σ → σ~2-5

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de AIM analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. uni-rostock.de The properties of the electron density at the BCP, such as its magnitude (ρ) and the Laplacian (∇²ρ), provide insight into the nature of the bond. For example, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ suggest a closed-shell interaction, such as an ionic bond or a van der Waals interaction. researchgate.net This analysis could be used to precisely characterize the covalent bonds within the pyrazine ring and ester group, as well as weaker intramolecular interactions.

Spectroscopic Techniques in Mechanistic Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental evidence to support or refute proposed reaction mechanisms. By monitoring reactions in real-time, these methods can identify intermediates and provide kinetic data.

In-situ Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for mechanistic studies. mdpi.com FT-IR spectroscopy can track the progress of a reaction by monitoring the characteristic vibrational frequencies of functional groups. For a reaction involving this compound, one could observe the disappearance of reactant peaks and the appearance of product peaks, such as changes in the C=O stretching frequency of the ester or the C-F stretching modes of the difluoromethyl group. mdpi.comchemrxiv.org

Similarly, in-situ NMR spectroscopy can provide detailed structural information about species present in a reaction mixture, enabling the identification of short-lived intermediates that are crucial to understanding the reaction pathway. By taking spectra at various time points, the concentration of reactants, intermediates, and products can be quantified, leading to the determination of reaction kinetics. mdpi.com These experimental techniques, when combined with computational predictions, provide a robust and comprehensive understanding of the reaction mechanism.

Crystallographic and Conformational Studies of Pyrazine Carboxylates

Single Crystal X-ray Diffraction Analysis of Pyrazine (B50134) Ring Conformation

Single crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various pyrazine carboxylates consistently reveal key conformational features of the pyrazine ring and its substituents.

The pyrazine ring, an aromatic heterocycle, is inherently planar. In the crystal structure of methyl 5-methylpyrazine-2-carboxylate, a closely related analogue, the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net This planarity is a consequence of the sp² hybridization of the ring atoms. For pyrazine-2,5-dicarboxylic acid, the atoms forming the pyrazine ring are also observed to be coplanar. researchgate.net

The orientation of the carboxylate substituent relative to the pyrazine ring is a critical conformational parameter, defined by the dihedral angle between the plane of the ring and the plane of the ester group. In methyl 5-methylpyrazine-2-carboxylate, the dihedral angle between the pyrazine ring and the plane defined by the C—C(O)—O atoms is a mere 5.4(1)°. researchgate.net This near-coplanarity suggests a significant degree of π-conjugation between the ring and the carboxylate group. Similarly, in methyl pyrazine-2-carboxylate, the molecule is approximately planar, with an r.m.s. deviation of 0.0488(3) Å. nih.gov In contrast, pyrazine-2,5-dicarboxylic acid exhibits two different dihedral angles for its carboxylate groups, one being 1.7(2)° and the other a significantly larger 89.3(2)°. researchgate.net This variation highlights that crystal packing forces can influence the conformation of the carboxylate groups.

Table 1: Selected Torsional Angles in Related Pyrazine Carboxylates

CompoundTorsional AngleValue (°)
Methyl 5-methylpyrazine-2-carboxylateDihedral angle between pyrazine ring and C-C(O)-O plane5.4(1)
Pyrazine-2,5-dicarboxylic acidDihedral angle of carboxylate group 1 with pyrazine ring1.7(2)
Pyrazine-2,5-dicarboxylic acidDihedral angle of carboxylate group 2 with pyrazine ring89.3(2)

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The way individual molecules of pyrazine carboxylates arrange themselves in a crystal is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and collectively determine the crystal's stability and properties.

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H⋯N and C-H⋯O hydrogen bonds play a crucial role in the supramolecular assembly of methyl pyrazine carboxylates. In the crystal structure of methyl 5-methylpyrazine-2-carboxylate, molecules are linked into layers parallel to the (100) plane via C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net Similarly, for methyl pyrazine-2-carboxylate, weak intermolecular C—H⋯O and C—H⋯N interactions join the molecules into an infinite three-dimensional network. nih.gov The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors, while the C-H bonds of the pyrazine ring and the methyl group act as donors.

Table 2: Hydrogen Bonding in Related Pyrazine Carboxylates

CompoundDonor-H···Acceptor
Methyl 5-methylpyrazine-2-carboxylateC-H···N
C-H···O
Methyl pyrazine-2-carboxylateC-H···N
C-H···O

Aromatic rings, such as pyrazine, can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions are significant in the solid-state structures of many aromatic compounds. worldscientific.com Different geometries of π-π stacking are possible, including face-to-face, parallel-displaced, and T-shaped arrangements. worldscientific.comresearchgate.net In pyrazine dimers, the cross-displaced and T-shaped geometries are predicted to be the most stable. worldscientific.com The presence of substituents on the pyrazine ring can influence the nature and strength of these interactions.

Impact of Difluoromethyl and Carboxylate Substituents on Crystal Packing

The nature of the substituents on the pyrazine ring has a profound effect on the crystal packing. The carboxylate group, with its potential for hydrogen bonding and its influence on the molecular dipole moment, is a key player in directing the supramolecular assembly. nih.govrsc.org The size and shape of the carboxylate group also impose steric constraints that affect how molecules can pack together. libretexts.org

The difluoromethyl group is known to participate in intermolecular interactions, including weak hydrogen bonds. mdpi.comresearchgate.net The introduction of fluorine atoms can also lead to F···F and C-H···F interactions, which can further stabilize the crystal lattice. mdpi.comresearchgate.net The electron-withdrawing nature of the difluoromethyl group can also modulate the electron density of the pyrazine ring, thereby influencing the strength of π-π stacking and hydrogen bonding interactions. nih.gov The interplay between the hydrogen bonding potential of the carboxylate and difluoromethyl groups, along with the π-π stacking of the pyrazine rings, will ultimately determine the unique crystal structure of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate.

Future Research Directions in Fluorinated Pyrazine Carboxylate Chemistry

Exploration of Emerging Synthetic Strategies and Reagents

The synthesis of fluorinated pyrazines presents unique challenges due to the specific reactivity of fluorinated building blocks. Historically, the introduction of fluorine-containing substituents has often relied on harsh reaction conditions and limited substrate scopes. However, recent years have seen the emergence of more sophisticated and milder synthetic strategies.

One promising avenue of research is the development of novel difluoromethylating reagents. These reagents are designed to efficiently transfer the difluoromethyl (-CHF2) group to the pyrazine (B50134) ring. The quest for reagents that are stable, easy to handle, and compatible with a wide range of functional groups is a key focus. Furthermore, the use of transition-metal catalysis, particularly with palladium and copper, is being explored to facilitate the cross-coupling of difluoromethyl sources with pyrazine precursors. These catalytic systems offer the potential for highly selective and efficient C-F bond formation.

Another area of active investigation is the late-stage fluorination of pre-functionalized pyrazine rings. This approach is particularly attractive as it allows for the introduction of fluorine at a later stage in the synthetic sequence, enabling the rapid diversification of complex molecular scaffolds. Photoredox catalysis has emerged as a powerful tool for late-stage functionalization, offering mild reaction conditions and unique reactivity patterns.

The table below summarizes some emerging synthetic strategies and reagents relevant to the synthesis of fluorinated pyrazines.

Synthetic StrategyReagent/Catalyst ExamplesKey Advantages
Direct Difluoromethylation TMSCF2Br, (difluoromethyl)triphenylphosphonium saltsDirect introduction of the -CHF2 group
Cross-Coupling Reactions Palladium or Copper catalysts with difluoromethyl sourcesHigh selectivity and efficiency
Late-Stage Fluorination Photoredox catalysts, electrophilic fluorinating agentsFunctionalization of complex molecules

Discovery of Novel Reactivity and Transformation Pathways

Beyond the synthesis of the pyrazine core, there is considerable interest in understanding and exploiting the unique reactivity of fluorinated pyrazine carboxylates. The electron-withdrawing nature of the difluoromethyl group and the pyrazine ring can influence the reactivity of the ester functionality and the aromatic system itself.

Future research will likely focus on exploring the transformation of the carboxylate group into other functional moieties. For instance, the conversion of the methyl ester to amides, hydrazides, or other derivatives can lead to the generation of libraries of compounds with diverse biological activities. The unique electronic properties of the fluorinated pyrazine ring may also enable novel C-H activation and functionalization reactions at other positions on the ring, opening up new avenues for molecular diversification.

Furthermore, the investigation of cycloaddition reactions involving the pyrazine ring could lead to the synthesis of novel polycyclic heterocyclic systems with interesting three-dimensional structures. Understanding the impact of the difluoromethyl group on the dienophilic or dienic character of the pyrazine ring will be crucial for the successful development of these transformations.

Integration of Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry is set to revolutionize the design and synthesis of fluorinated pyrazine carboxylates. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, allowing chemists to predict the feasibility and outcome of synthetic routes. hilarispublisher.com

Computational modeling can be employed to:

Predict Reaction Outcomes: By calculating the activation energies of different reaction pathways, computational models can help identify the most likely products and optimize reaction conditions to favor the desired outcome.

Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for fluorination and cross-coupling reactions. By understanding the catalyst-substrate interactions at a molecular level, more effective catalytic systems can be designed.

Elucidate Reaction Mechanisms: Detailed computational studies can provide a step-by-step understanding of complex reaction mechanisms, which is often difficult to obtain through experimental methods alone. This knowledge can then be used to further refine and improve synthetic strategies.

Predict Physicochemical Properties: Computational tools can be used to predict key properties of new molecules, such as their electronic structure, lipophilicity, and metabolic stability. This information is invaluable for the rational design of new drug candidates and agrochemicals.

The synergy between experimental and computational chemistry will be a key driver of innovation in the field of fluorinated pyrazine carboxylate chemistry. As computational models become more accurate and accessible, they will play an increasingly important role in the discovery and development of new molecules with tailored properties and functions.

Q & A

Q. What are the key synthetic routes for Methyl 5-(difluoromethyl)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step sequence starting from pyrazine-2-carboxylic acid derivatives. A common approach involves:

Aminomethylation : Reacting methyl pyrazine-2-carboxylate with halogenated sulfonyl chlorides (e.g., benzenesulfonyl chloride) under triethylamine (TEA) in dichloromethane (DCM) to form intermediates .

Ester saponification : Hydrolysis of esters using KOH to generate carboxylic acids.

Amide coupling : Using EDCI/HOBt-mediated coupling with amines to introduce the difluoromethyl group.
Critical Factors :

  • Temperature control during saponification (60–80°C) minimizes side reactions.
  • Solvent polarity (e.g., DCM vs. THF) affects coupling efficiency. Yields typically range from 62–83% under optimized conditions .

Q. Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)Reference
AminomethylationTEA, DCM, 0°C → RT75–85
Ester saponificationKOH, MeOH/H2O, reflux90–95
Amide couplingEDCI, HOBt, DCM, RT62–83

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, Ir(III) complexes with pyrazinecarboxylate ligands reveal octahedral coordination geometry .
  • NMR spectroscopy : 1^1H and 19^19F NMR identify substituent positions (e.g., difluoromethyl at C5: δ ~ -120 ppm for 19^19F) .
  • Mass spectrometry (HRESI-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 229.05 for C8_8H7_7F2_2N2_2O2_2) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with MeOH/H2_2O gradients .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-withdrawing effects : The CF2_2H group increases electrophilicity, enhancing binding to targets like NMDA receptors. For example, MPX-004 (a related pyrazine derivative) shows 10-fold higher affinity for GluN2A subunits than non-fluorinated analogs .
  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life. In pharmacokinetic studies, fluorinated pyrazines exhibit t1/2_{1/2} > 6 hours vs. <2 hours for non-fluorinated versions .
  • SAR Studies : Replace CF2_2H with CH3_3 or Cl to assess potency shifts. For instance, CF2_2H analogs inhibit urokinase plasminogen activator (IC50_{50} = 12 nM) vs. CH3_3 (IC50_{50} = 45 nM) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT calculations : Optimize transition states using B3LYP/6-31G(d). For methyl pyrazinecarboxylates, the C5 position shows higher Fukui electrophilicity indices (f+^+ = 0.15) than C2 (f+^+ = 0.08), favoring difluoromethyl substitution at C5 .
  • Molecular docking : Simulate binding to mGluR2 (PDB: 6WGH). The CF2_2H group forms hydrogen bonds with Arg271 and π-stacking with Tyr266, critical for activity .
  • MD simulations : Assess solvation effects; DCM stabilizes the transition state by 2.3 kcal/mol compared to THF .

Q. How can contradictory data on the compound’s solubility be resolved?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (>50 mg/mL), MeOH (~10 mg/mL), and H2_2O (<0.1 mg/mL). Discrepancies arise from polymorphic forms; use powder XRD to identify crystalline vs. amorphous phases .
  • Co-solvent systems : 10% PEG-400 in PBS increases aqueous solubility to 1.5 mg/mL without precipitation .
  • LogP measurement : Experimental LogP = 1.8 (vs. predicted 1.5 via ChemAxon) indicates moderate lipophilicity, aligning with moderate cell permeability in Caco-2 assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with Chiralpak AD-H columns (heptane/EtOH 90:10) to separate enantiomers (α = 1.2) .
  • Catalytic asymmetric synthesis : Employ Ru-phosphine complexes for hydrogenation of pyrazine intermediates, achieving >90% ee .
  • Process impurities : Monitor by-products like methyl 5-tosylpyrazine-2-carboxylate (SY060727) via LC-MS and optimize recrystallization (MeOH/H2_2O) to reduce impurity levels to <0.5% .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug design?

Methodological Answer:

  • CYP3A4 inhibition : Fluorine’s electronegativity reduces metabolic oxidation. In vitro assays show IC50_{50} > 50 μM, suggesting low inhibition risk .
  • Metabolite profiling : Incubate with human liver microsomes (HLMs). Major metabolites include 5-hydroxymethyl derivatives (via CYP2D6) and carboxylated products (non-enzymatic hydrolysis) .
  • Design strategy : Introduce electron-donating groups (e.g., OMe) at C3 to further slow CYP-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.